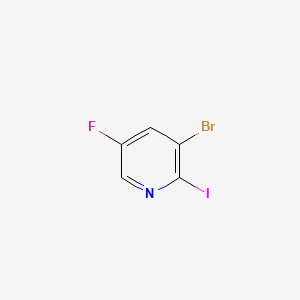
3-Bromo-5-fluoro-2-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, fluorine, and iodine atoms in the pyridine ring makes this compound highly valuable in various chemical reactions and applications due to its unique electronic and steric properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 3-bromo-2-nitropyridine, fluorination can be achieved using tetrabutylammonium fluoride in dimethylformamide at room temperature . The iodination step can be performed using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Bromo-5-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学研究应用
3-Bromo-5-fluoro-2-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and materials science.
作用机制
The mechanism of action of 3-Bromo-5-fluoro-2-iodopyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 5-Bromo-2-iodopyridine
Uniqueness
3-Bromo-5-fluoro-2-iodopyridine is unique due to the presence of three different halogen atoms, which provides distinct electronic and steric properties. This uniqueness makes it a versatile compound in various chemical reactions and applications .
生物活性
3-Bromo-5-fluoro-2-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring multiple halogen substituents, allows for diverse chemical reactivity and the potential to act as a precursor for biologically active molecules.
Molecular Formula: C5H3BrF I N
Molecular Weight: 297.89 g/mol
Density: 1.8 g/cm³
Boiling Point: 205 °C
Melting Point: 60-62 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its halogen atoms can participate in nucleophilic substitutions and play a crucial role in the modulation of enzyme activities and receptor interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated pyridines can inhibit bacterial growth effectively, making them valuable in developing new antibiotics. The specific interactions of this compound with bacterial enzymes have not been fully elucidated but are believed to involve binding at active sites, leading to enzyme inhibition.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study investigated the antimicrobial effects of various halogenated pyridines, including derivatives similar to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Synthesis and Derivatives:
- Enzyme Inhibition Studies:
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Three halogens (Br, F, I) | Antimicrobial, potential anticancer |
| 3-Bromo-6-chloro-4-fluoro-pyridine | Two halogens (Br, Cl) | Moderate antimicrobial activity |
| 5-Bromo-2-chloro-4-fluoro-pyridine | Three halogens (Br, Cl, F) | High antimicrobial efficacy |
属性
IUPAC Name |
3-bromo-5-fluoro-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQFJQUFJTUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














